6-amino-7H-purin-2-ol hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 6-amino-7H-purin-2-ol hemisulfate can be achieved through several routes. One method involves the use of caesium carbonate in N,N-dimethylformamide at 120°C for 4 hours . Another method utilizes 2,2’-dipyridyldisulphide, sodium perchlorate, triethylamine, and triphenylphosphine in a multistep reaction . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
6-amino-7H-purin-2-ol hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include caesium carbonate, 2,2’-dipyridyldisulphide, sodium perchlorate, triethylamine, and triphenylphosphine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
6-amino-7H-purin-2-ol hemisulfate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in nucleic acid metabolism and as a precursor for nucleotide synthesis . In medicine, it is investigated for its potential therapeutic applications, including antiviral and anticancer properties . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 6-amino-7H-purin-2-ol hemisulfate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide metabolism, leading to the formation of nucleotides and nucleic acids . This compound may also inhibit certain enzymes, thereby affecting cellular processes such as DNA replication and repair . The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
6-amino-7H-purin-2-ol hemisulfate is similar to other purine derivatives, such as adenine, guanine, and 2-amino-6-chloropurine . it is unique in its specific structure and the presence of the hemisulfate group, which can influence its chemical reactivity and biological activity . Compared to adenine and guanine, this compound may have different binding affinities for enzymes and other molecular targets, leading to distinct biological effects .
Similar Compounds::- Adenine
- Guanine
- 2-amino-6-chloropurine
Properties
Molecular Formula |
C10H12N10O6S |
---|---|
Molecular Weight |
400.33 g/mol |
IUPAC Name |
6-amino-1,7-dihydropurin-2-one;sulfuric acid |
InChI |
InChI=1S/2C5H5N5O.H2O4S/c2*6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h2*1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
InChI Key |
IUHQTNKEHHGQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)N.C1=NC2=NC(=O)NC(=C2N1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.